N-[2-(4-chlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide
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Overview
Description
N-[2-(4-chlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a chromeno-pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-chlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with 2-amino-4H-chromen-4-one under acidic conditions to form the chromeno-pyrimidine core. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromeno moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
- N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide
- 2-(4-chlorophenyl)-4H-chromen-4-one
- 4-(4-chlorophenyl)-2H-chromen-2-one
Comparison: N-[2-(4-chlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide is unique due to its specific chromeno-pyrimidine core, which imparts distinct biological activities. Compared to similar compounds, it exhibits enhanced enzyme inhibition and greater therapeutic potential, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C19H12ClN3O3 |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-5-oxochromeno[4,3-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C19H12ClN3O3/c1-10(24)21-18-15-16(13-4-2-3-5-14(13)26-19(15)25)22-17(23-18)11-6-8-12(20)9-7-11/h2-9H,1H3,(H,21,22,23,24) |
InChI Key |
DFVZZSPGEPENHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=NC2=C1C(=O)OC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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